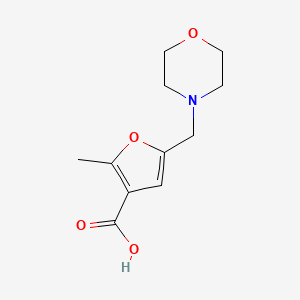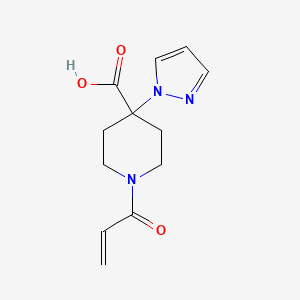
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride
概要
説明
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is an organic compound with a unique structure that includes a chloro-substituted dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride typically involves the chlorination of 3,4-dihydro-1(2H)-pyridinecarbonyl chloride. One common method is the reaction of 3,4-dihydro-1(2H)-pyridinecarbonyl chloride with thionyl chloride (SOCl2) in the presence of a chlorinating agent like phosphorus pentachloride (PCl5) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form 6-chloro-3,4-dihydro-1(2H)-pyridinecarboxylic acid.
Reduction Reactions: Reduction of the carbonyl group can yield 6-chloro-3,4-dihydro-1(2H)-pyridinecarbinol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions typically occur under mild conditions with the use of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: 6-Chloro-3,4-dihydro-1(2H)-pyridinecarboxylic acid.
Reduction Reactions: 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbinol.
科学的研究の応用
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: This compound has a similar chloro-substituted dihydropyridine structure but includes a benzothiadiazine ring.
6-Chloro-3,4-dihydro-2H-naphthalen-1-one: Another compound with a chloro-substituted dihydropyridine ring, but with a naphthalene backbone.
Uniqueness
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is unique due to its specific substitution pattern and the presence of a carbonyl chloride group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
6-chloro-3,4-dihydro-2H-pyridine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO/c7-5-3-1-2-4-9(5)6(8)10/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVQRRLTYPIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(N(C1)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
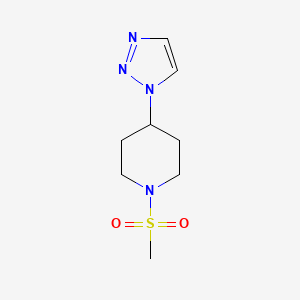
![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)
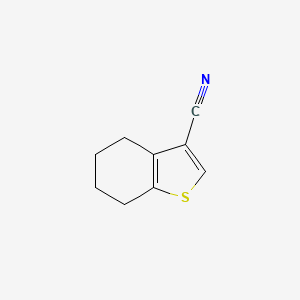
![2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2734646.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2734647.png)
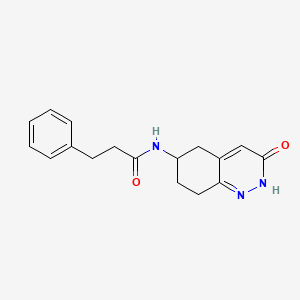

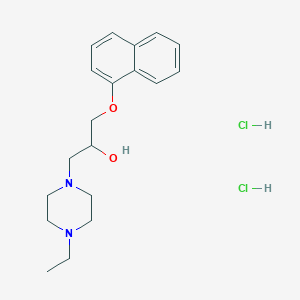
![n-[2-(1-Methyl-1h-1,2,3-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2734653.png)
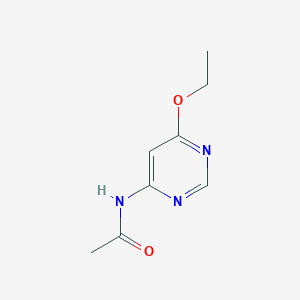
![2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2734657.png)

